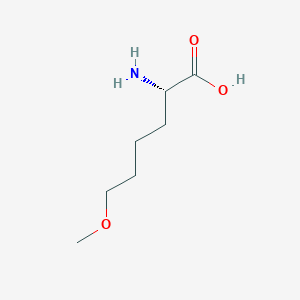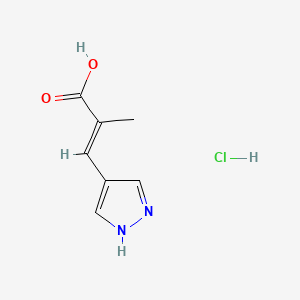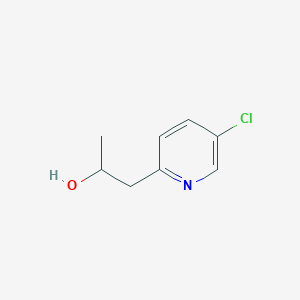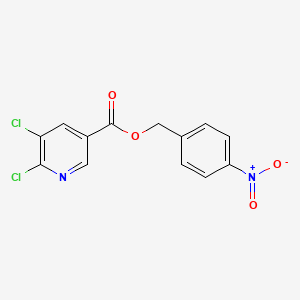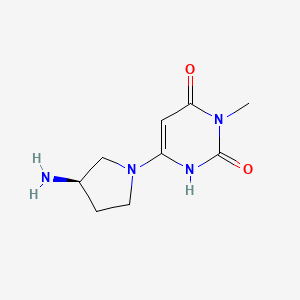
4,4,4-Trifluoro-3-(1-methyl-1h-pyrazol-4-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,4-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)butanoic acid is a chemical compound characterized by the presence of a trifluoromethyl group, a pyrazole ring, and a butanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)butanoic acid typically involves the reaction of 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione with appropriate reagents under controlled conditions. One method involves the interaction of GdCl3·6H2O, 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione, and NaOH in a methanol solution . The molar ratio of reagents is typically 1:3:3. Upon recrystallization in wet 1,4-dioxane, an intermediate hydrated complex forms a stable crystalline solvate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications with appropriate modifications to ensure efficiency and safety.
化学反応の分析
Types of Reactions
4,4,4-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and pyrazole groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like methanol or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
4,4,4-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)butanoic acid has several scientific research applications:
Biology: The compound’s unique structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4,4,4-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways The trifluoromethyl group and pyrazole ring play crucial roles in binding to enzymes and receptors, thereby modulating their activity
類似化合物との比較
Similar Compounds
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: Similar in structure but with a different aromatic substituent.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
4,4,4-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)butanoic acid is unique due to its combination of a trifluoromethyl group and a pyrazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H9F3N2O2 |
|---|---|
分子量 |
222.16 g/mol |
IUPAC名 |
4,4,4-trifluoro-3-(1-methylpyrazol-4-yl)butanoic acid |
InChI |
InChI=1S/C8H9F3N2O2/c1-13-4-5(3-12-13)6(2-7(14)15)8(9,10)11/h3-4,6H,2H2,1H3,(H,14,15) |
InChIキー |
IXRZINNRLCTETM-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C(CC(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


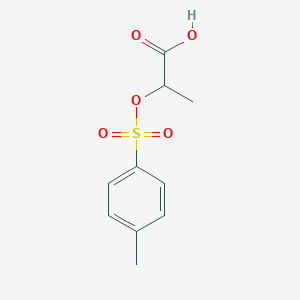
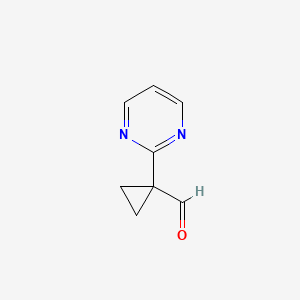
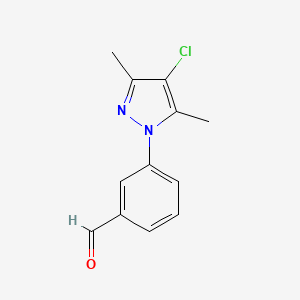
![6-Iodo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558155.png)

![tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13558173.png)
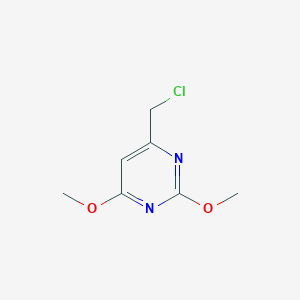
![6-Azaspiro[3.4]octan-8-ol](/img/structure/B13558185.png)
